molecular formula C11H13BrN2O B8628773 6-Bromo-4-isopropyl-3,4-dihydro-1h-quinoxalin-2-one

6-Bromo-4-isopropyl-3,4-dihydro-1h-quinoxalin-2-one

Cat. No.: B8628773
M. Wt: 269.14 g/mol
InChI Key: BMJCNYAVCHTZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-isopropyl-3,4-dihydro-1h-quinoxalin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

6-bromo-4-propan-2-yl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-7(2)14-6-11(15)13-9-4-3-8(12)5-10(9)14/h3-5,7H,6H2,1-2H3,(H,13,15)

InChI Key

BMJCNYAVCHTZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)NC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [(5-bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid (27 g, 85 mmol) in acetic acid (400 ml) was added iron powder (15 g, 0.27 mol) and the mixture was stirred for 2 hrs. at 90° C. The reaction mixture was cooled, filtered, and the acetic acid was evaporated. The remaining slurry was extracted with CH2Cl2 (3×300 ml). The CH2Cl2 extracts were combined, dried (MgSO4) and evaporated to afford the subtitled compound (16.8 g, 73%): 1H-NMR (DMSO-d6) δ1.13 (d, J=6.54 Hz, 6H), 3.57 (s, 2H), 3.99 (septet, J=6.54 Hz, 1H), 6.82 (dd, J=8.23, 1.88 Hz, 1H), 6.72 (d, J=8.17 Hz, 1H), 6.90 (d, J=1.59 Hz, 1H), 10.50 (s, 1H): MS (EI) 267/269 (M)++1 bromine.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
Yield
73%

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